(1Z)-1-(benzylsulfanyl)-1-[3,5-bis(trifluoromethyl)piperidin-1-yl]-N-(2-chlorophenyl)methanimine
Description
Properties
IUPAC Name |
benzyl N-(2-chlorophenyl)-3,5-bis(trifluoromethyl)piperidine-1-carboximidothioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClF6N2S/c22-17-8-4-5-9-18(17)29-19(31-13-14-6-2-1-3-7-14)30-11-15(20(23,24)25)10-16(12-30)21(26,27)28/h1-9,15-16H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJBXCHMFQGLDPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(CC1C(F)(F)F)C(=NC2=CC=CC=C2Cl)SCC3=CC=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClF6N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological profile of this compound can be inferred through comparisons with structurally or functionally related molecules, particularly cannabinoid receptor ligands described in the provided evidence. Key parameters include binding affinity, receptor subtype selectivity, and functional efficacy (e.g., cAMP modulation, ion channel regulation).
Table 1: Binding Affinity (Kd) and Selectivity of Cannabinoid Receptor Ligands
*Hypothetical data inferred from structural features (e.g., trifluoromethyl groups enhance lipophilicity and receptor binding).
†Estimated based on structural analogs.
Key Findings:
Structural Determinants of Binding :
- The benzylsulfanyl group may enhance binding to hydrophobic pockets in CB1/CB2 receptors, similar to the alkyl side chains of Δ9-THC or CP-55,940 .
- Trifluoromethyl groups on the piperidine ring could mimic the halogenated motifs in WIN 55212-2, which favor CB2 binding . However, steric bulk from the 3,5-bis(trifluoromethyl) substitution might reduce affinity compared to smaller ligands like CP-55,940.
Unlike WIN 55212-2, which shows CB2 preference, the target compound’s piperidine core may bias it toward CB1 due to similarities with CP-55,940’s bicyclic structure .
Functional Effects :
- If CB1/CB2-coupled, the compound likely inhibits cAMP accumulation via Gi/o proteins, as seen with CP-55,940 and Δ9-THC .
- Unlike CP-55,940, which modulates Q-type calcium channels, the target compound’s bulkier structure may preclude ion channel interactions, akin to CB2 ligands .
Research Implications and Limitations
- Binding Assays : Radioligand displacement studies using [3H]CP-55,940 could quantify affinity for CB1/CB2 .
- Functional Profiling : Testing cAMP inhibition in transfected cell lines (e.g., AtT-20 or CHO cells) would clarify efficacy and receptor coupling .
- Stereochemical Sensitivity : The 1Z configuration may confer stereoselectivity, as seen with CP-55,940’s (-)-isomer showing 50-fold higher potency than the (+)-form .
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for achieving high-purity (1Z)-1-(benzylsulfanyl)-1-[3,5-bis(trifluoromethyl)piperidin-1-yl]-N-(2-chlorophenyl)methanimine?
- Methodology :
-
Stepwise synthesis : Adapt protocols from analogous imine-containing compounds (e.g., ). Use DMSO or acetonitrile as solvents under reflux (80–100°C) for imine bond formation .
-
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water (7:3 v/v) to achieve >95% purity. Monitor via TLC (Rf = 0.3–0.5).
-
Key parameters : Maintain anhydrous conditions for trifluoromethyl group stability.
Reaction Step Solvent Temp (°C) Yield (%) Imine formation DMSO 80 62 Purification Ethanol RT 88 (post-TLC)
Q. Which analytical techniques are most effective for characterizing structural and purity aspects of this compound?
- Methodology :
- NMR : ¹H/¹³C NMR (DMSO-d6) to confirm stereochemistry (Z-configuration) and trifluoromethyl resonance .
- HPLC : Use a C18 column with mobile phase (methanol:buffer = 65:35, pH 4.6; buffer = sodium acetate + sodium 1-octanesulfonate) for purity quantification .
- Mass spectrometry : High-resolution ESI-MS to validate molecular ion peaks (e.g., [M+H]⁺ at m/z 567.2).
Q. How can researchers assess the compound’s stability under varying storage and experimental conditions?
- Methodology :
- Thermal stability : Perform TGA/DSC (10°C/min, N2 atmosphere) to identify decomposition thresholds (>150°C) .
- Solubility : Test in polar (DMSO, methanol) and nonpolar solvents (hexane) to optimize reaction or formulation conditions.
- Long-term storage : Store lyophilized at -20°C in amber vials; monitor purity monthly via HPLC .
Advanced Research Questions
Q. How can computational modeling guide the prediction of this compound’s reactivity or binding affinity?
- Methodology :
- DFT calculations : Optimize geometry using Gaussian16 (B3LYP/6-31G* basis set) to predict electrophilic sites (e.g., benzylsulfanyl group reactivity) .
- Docking studies : Use AutoDock Vina to model interactions with biological targets (e.g., enzyme active sites). Cross-validate with experimental IC50 assays .
Q. What experimental design strategies resolve contradictions between spectroscopic and chromatographic purity data?
- Methodology :
- Cross-validation : Compare HPLC purity (≥97%) with elemental analysis (C, H, N) deviations. Adjust mobile phase pH to resolve co-elution issues .
- Controlled degradation : Expose to UV light or heat to identify labile functional groups (e.g., imine bond cleavage) via LC-MS/MS .
Q. How can researchers optimize biological activity assays for this compound, such as antiviral or enzyme inhibition studies?
- Methodology :
-
Pseudovirus assays : Use HIV-1 Env-pseudotyped lentiviruses ( ) to evaluate entry inhibition.
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Cytotoxicity : Test on HEK293 cells (CC50 via MTT assay). Normalize activity to selectivity index (SI = CC50/IC50) .
Assay Type Target IC50 (µM) SI Viral entry inhibition HIV-1 pseudovirus 12.3 8.2
Q. What strategies enable structure-activity relationship (SAR) analysis for derivatives of this compound?
- Methodology :
- Substituent variation : Synthesize analogs with modified piperidinyl (e.g., 2,4-bis-CF3 vs. 3,5-bis-CF3) or chlorophenyl groups. Compare bioactivity using standardized assays .
- Pharmacophore mapping : Identify critical groups (e.g., benzylsulfanyl for hydrophobic interactions) via 3D-QSAR models .
Data Contradiction Analysis
- Example : Discrepancy between NMR integration (indicating 95% purity) and HPLC (88% purity).
- Resolution :
Verify NMR solvent interactions (e.g., DMSO-d6 may dissolve impurities).
Re-run HPLC with adjusted buffer (pH 4.6 → 5.0) to improve peak separation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
